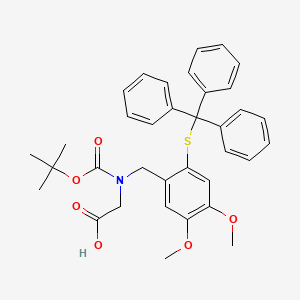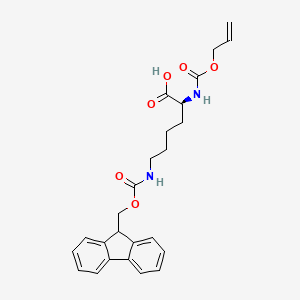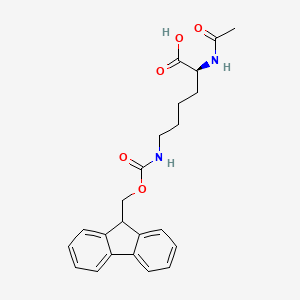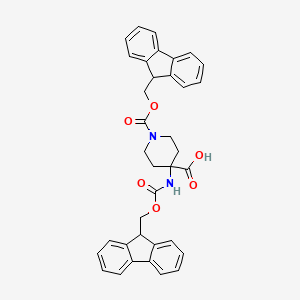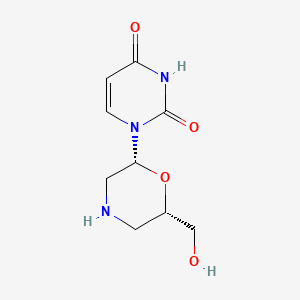
1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione, also known as HMPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. HMPD is a heterocyclic compound that contains a pyrimidine ring and a morpholine ring, and it has been shown to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Aminomethylation Reactions
A study by Meshcheryakova, Kataev, & Munasipova (2014) explores aminomethylation reactions, including the reaction of similar pyrimidine derivatives with formaldehyde and morpholine. This process yields aminomethylsubstituted pyrimidine derivatives, demonstrating the compound's utility in synthetic organic chemistry.
Synthesis Methods and Biological Activity
Tang et al. (2015) studied the synthesis method of a related pyrimidine derivative, focusing on observing changes in biological activity after specific modifications. The study Synthesis of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione utilized a one-pot oxidizing process, highlighting the compound's relevance in drug discovery, particularly in anti-HIV research.
Structural and Conformation Analysis
In a study by Sun, Wu, & Yang (2007), the syntheses of bicyclic nucleoside analogues related to the compound were analyzed. This research is significant in understanding the molecular structure and potential pharmaceutical applications.
Optical and Nonlinear Optical Applications
A 2020 study by Mohan et al. explored pyrimidine-based bis-uracil derivatives for potential optical and nonlinear optical (NLO) device fabrications. This study highlights the compound's potential in materials science, particularly in developing new materials for technological applications.
Cytotoxic Evaluation for Cancer Research
Udayakumar, Gowsika, & Pandurangan (2017) conducted a study titled A novel synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives. This research is crucial for understanding the compound's potential in cancer treatment, as it involves the synthesis and characterization of new compounds with possible anticancer properties.
Eigenschaften
IUPAC Name |
1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c13-5-6-3-10-4-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,6,8,10,13H,3-5H2,(H,11,14,15)/t6-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNAQZWHCIFRFA-POYBYMJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1)N2C=CC(=O)NC2=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](CN1)N2C=CC(=O)NC2=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

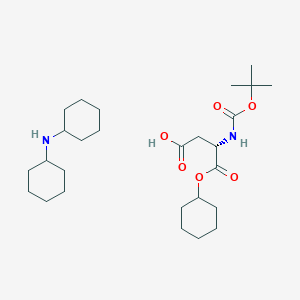


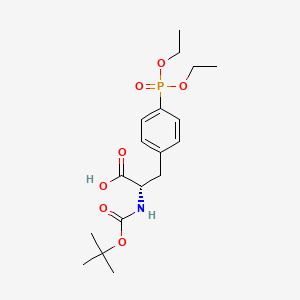
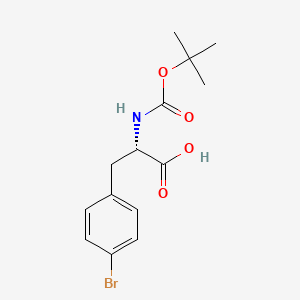
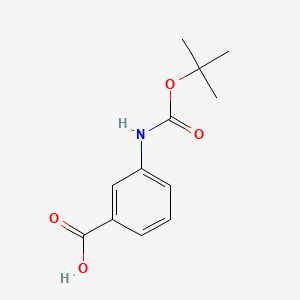
![Boc-[15N]Tyr-OH](/img/structure/B613742.png)


